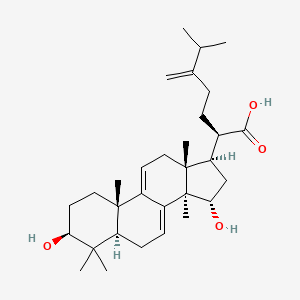
Dehydrosulphurenic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dehydrosulphurenic acid is a lanostane-type triterpenoid compound with the chemical formula C31H48O4 and a molecular weight of 484.72 g/mol . It is primarily isolated from the medicinal mushroom Antrodia camphorata, which is known for its potent pharmacological activities . This compound has garnered significant attention due to its diverse biological activities, including anti-inflammatory, anti-diabetic, and anti-cancer properties .
準備方法
Synthetic Routes and Reaction Conditions: Dehydrosulphurenic acid can be synthesized through various chemical reactions involving lanostane-type triterpenoids. The synthetic routes often involve multiple steps, including oxidation, reduction, and substitution reactions . Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification from natural sources like Antrodia camphorata . Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to ensure the quality and consistency of the final product .
化学反応の分析
Types of Reactions: Dehydrosulphurenic acid undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions include various derivatives of this compound, which may exhibit different biological activities .
科学的研究の応用
Dehydrosulphurenic acid has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of dehydrosulphurenic acid involves its interaction with various molecular targets and pathways. It has been shown to modulate the activity of enzymes and receptors involved in inflammation, oxidative stress, and cell proliferation . For example, it inhibits the activity of β-secretase 1 (BACE1) and phosphorylated tau protein (p-tau), which are implicated in Alzheimer’s disease progression . Additionally, it downregulates the expression of pro-inflammatory cytokines such as tumor necrosis factor α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) .
類似化合物との比較
Dehydrosulphurenic acid is often compared with other lanostane-type triterpenoids, such as:
Eburicoic Acid: Known for its anti-diabetic and anti-inflammatory properties.
Dehydroeburicoic Acid: Exhibits similar biological activities, including anti-cancer effects.
Sulphurenic Acid: Another triterpenoid with significant pharmacological potential.
Uniqueness: What sets this compound apart is its broad spectrum of biological activities and its potential therapeutic applications in various diseases .
特性
分子式 |
C31H48O4 |
|---|---|
分子量 |
484.7 g/mol |
IUPAC名 |
(2R)-2-[(3S,5R,10S,13R,14R,15S,17R)-3,15-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid |
InChI |
InChI=1S/C31H48O4/c1-18(2)19(3)9-10-20(27(34)35)23-17-26(33)31(8)22-11-12-24-28(4,5)25(32)14-15-29(24,6)21(22)13-16-30(23,31)7/h11,13,18,20,23-26,32-33H,3,9-10,12,14-17H2,1-2,4-8H3,(H,34,35)/t20-,23-,24+,25+,26+,29-,30-,31-/m1/s1 |
InChIキー |
DGVHJZPQGFRVEC-JBDXZHTESA-N |
異性体SMILES |
CC(C)C(=C)CC[C@H]([C@H]1C[C@@H]([C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)O)C(=O)O |
正規SMILES |
CC(C)C(=C)CCC(C1CC(C2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















